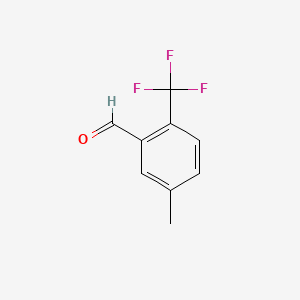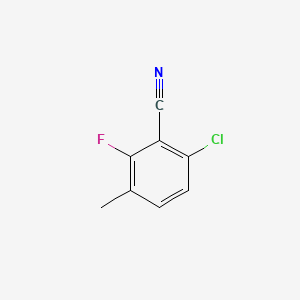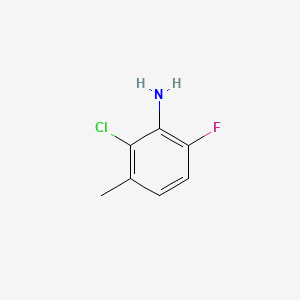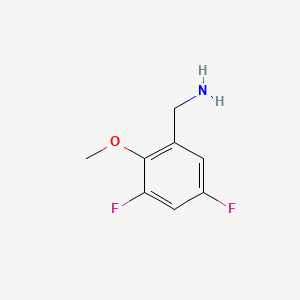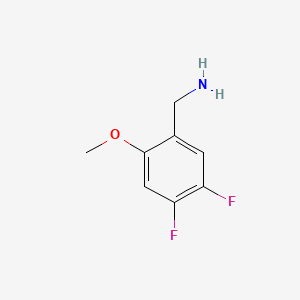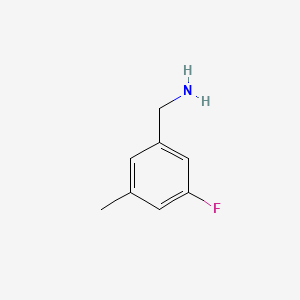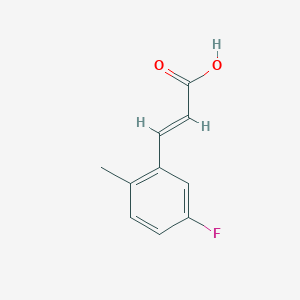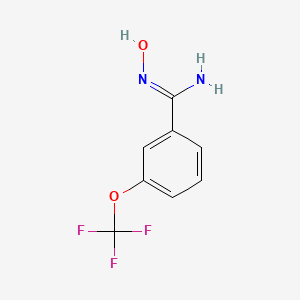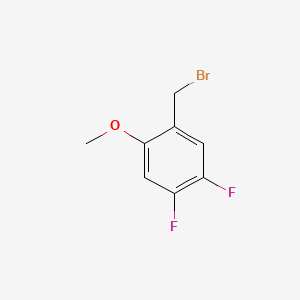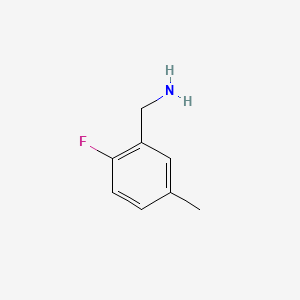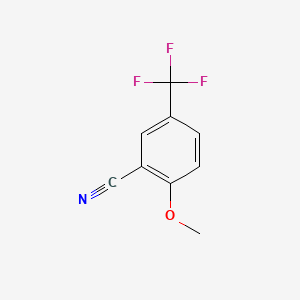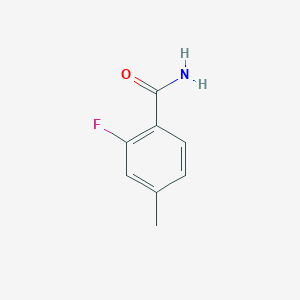
4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline, also known as 4-(2-methoxyphenoxy)-3-trifluoromethylaniline, is an important organic compound used in many scientific research applications. It is a colorless liquid with a characteristic odor and is soluble in many organic solvents. It has a molecular formula of C9H9F3NO and a molecular weight of 199.17 g/mol. It is a versatile compound that can be used in a variety of synthetic reactions and processes.
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Applications
- Research by Miyajima et al. (1995) explored derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including those with trifluoromethyl groups. These derivatives exhibit stable liquid crystalline phases, which are important for display technologies and other applications involving liquid crystals (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Synthesis of Aniline Derivatives
- Itoh et al. (2002) described a method for the synthesis of N-iodophenylation of N-arylamides, which are crucial in the synthesis of various aniline derivatives including those with trifluoromethyl groups. These synthetic methods are significant in creating diverse aniline-based compounds for research and industrial applications (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Catalytic Applications
- Zhang et al. (2009) investigated the use of Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds, highlighting the potential for using trifluoromethyl-substituted anilines in catalytic processes, especially in environmental remediation (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).
Electrochemical Applications
- Mu (2004) studied the electrochemical copolymerization of aniline and o-aminophenol. This research is relevant to the development of new materials, especially in the field of conductive polymers where trifluoromethyl-substituted anilines may play a role (Mu, 2004).
Pharmaceutical Research
- Kenny et al. (2004) worked on the synthesis and characterization of metabolites of diclofenac, a common drug, which involved derivatives of aniline. The methodologies and insights from this research could be applicable to the study and development of pharmaceuticals involving trifluoromethyl-substituted anilines (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).
Eigenschaften
IUPAC Name |
4-(2-methoxyphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-12-4-2-3-5-13(12)20-11-7-6-9(18)8-10(11)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJFYBKGFRPAIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

